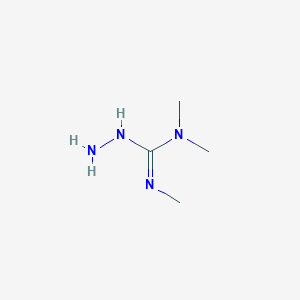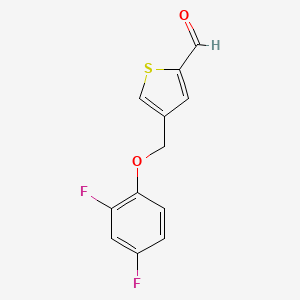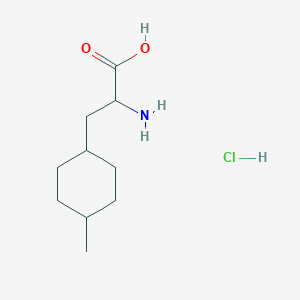
N,N,N'-trimethylhydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Trimethylhydrazinecarboximidamide is an organic compound with the molecular formula C₄H₁₂N₄. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylhydrazinecarboximidamide typically involves the reaction of hydrazine with methylating agents under controlled conditions. One common method is the reaction of hydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}_2\text{H}_2\text{I} ]
Industrial Production Methods: In an industrial setting, the production of N,N,N’-trimethylhydrazinecarboximidamide can be scaled up by using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N,N,N’-Trimethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-trimethylhydrazinecarboximidamide oxide, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N,N,N’-Trimethylhydrazinecarboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of N,N,N’-trimethylhydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
N,N,N’-Trimethylhydrazinecarboximidamide: Unique due to its three methyl groups attached to nitrogen atoms.
N,N-Dimethylhydrazine: Similar structure but with only two methyl groups.
Hydrazinecarboximidamide: Lacks methyl groups, making it less sterically hindered.
Uniqueness: N,N,N’-Trimethylhydrazinecarboximidamide is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C4H12N4 |
|---|---|
Peso molecular |
116.17 g/mol |
Nombre IUPAC |
3-amino-1,1,2-trimethylguanidine |
InChI |
InChI=1S/C4H12N4/c1-6-4(7-5)8(2)3/h5H2,1-3H3,(H,6,7) |
Clave InChI |
BNJNZWAIEFSKMY-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NN)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)




![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


